molecular formula C13H18O3 B14725750 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane CAS No. 6290-08-0

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B14725750
CAS No.: 6290-08-0
M. Wt: 222.28 g/mol
InChI Key: ODSAXSINAPNDSW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an acetal formation mechanism, where the aldehyde group of 4-methoxybenzaldehyde reacts with the hydroxyl groups of 2,2-dimethyl-1,3-propanediol to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dioxane ring can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenyl)-5,5-dimethyl-1,3-dioxane.

    Reduction: 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dioxane ring provides structural stability and can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2)8-15-12(16-9-13)10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSAXSINAPNDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278209
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-08-0
Record name NSC406778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC46265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC6633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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